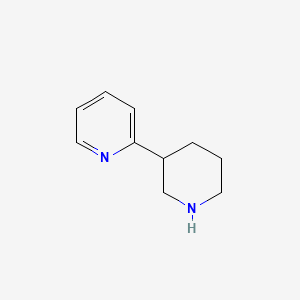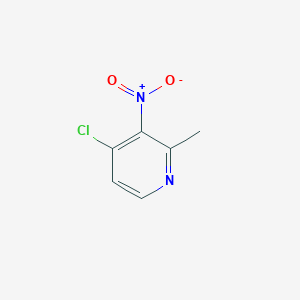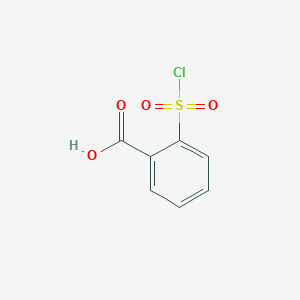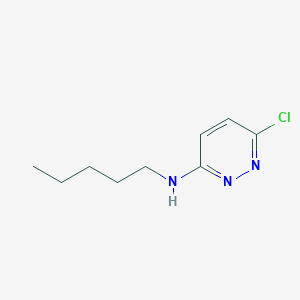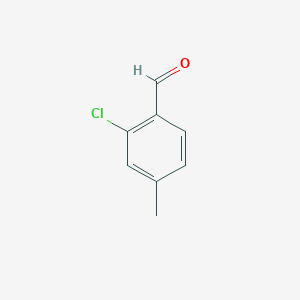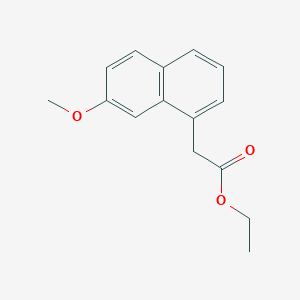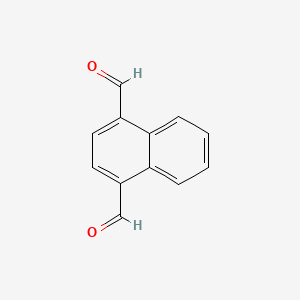
1,4-Naftalenodicarboxaldehído
Descripción general
Descripción
Naphthalene-1,4-dicarbaldehyde is an organic compound with the molecular formula C12H8O2 It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 4 positions on the naphthalene ring
Aplicaciones Científicas De Investigación
Naphthalene-1,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: It serves as a fluorescent probe for detecting and quantifying biological molecules, such as amines and amino acids.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the bromination of naphthalene to form 1,4-dibromonaphthalene, followed by a reaction with n-butyllithium in tetrahydrofuran at low temperatures (around -70°C). This reaction produces the corresponding lithium intermediate, which is then treated with dimethylformamide to yield naphthalene-1,4-dicarbaldehyde .
Industrial Production Methods: While specific industrial production methods for naphthalene-1,4-dicarbaldehyde are not widely documented, the general principles of organic synthesis and scale-up techniques apply. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Naphthalene-1,4-dimethanol.
Substitution: Various substituted naphthalenes depending on the specific reaction conditions.
Mecanismo De Acción
The mechanism of action of naphthalene-1,4-dicarbaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with primary amines, which is a key reaction in its use as a fluorescent probe. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis. The specific molecular targets and pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Naphthalene-1,4-dicarbaldehyde can be compared with other naphthalene derivatives such as:
Naphthalene-1,4-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of aldehyde groups, leading to different reactivity and applications.
Naphthalene-1,4-dimethanol: The reduced form of naphthalene-1,4-dicarbaldehyde, with primary alcohol groups.
1-Naphthaldehyde: A simpler derivative with a single aldehyde group, used in different synthetic applications.
The uniqueness of naphthalene-1,4-dicarbaldehyde lies in its dual aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
naphthalene-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFLAVKRRLBIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555551 | |
| Record name | Naphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38153-01-4 | |
| Record name | Naphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


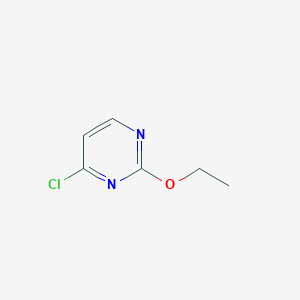
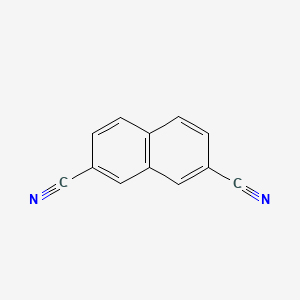
![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)
